Ioglunide
Overview
Description
Ioglunide is a new nonionic contrast medium that has attracted attention due to its minimal immediate or delayed effect on brain electrical activity in animal studies . It was developed by Guerbet (Aulnay-sous-Bois, France) in 1976 .
Molecular Structure Analysis
The molecular formula of Ioglunide is C18H24I3N3O9 and it has a molecular weight of 807.11 .
Scientific Research Applications
Reduced Neurotoxicity in Neuroradiology : Ioglunide is noted for its minimal immediate or delayed effect on brain electrical activity, as demonstrated in both animal and human studies. It has been used effectively in myelographies and cisternographies, with only minor EEG changes observed in a small percentage of subjects. This suggests that Ioglunide represents a significant advancement in patient safety and comfort during radiological procedures (Gonsette & Liesenborghs, 1983).
Low Risk of Arachnoiditis : When compared with other contrast media like metrizamide and iocarmate, Ioglunide (and another medium, iopamidol) showed no more arachnoid changes than control animals in a study on monkeys. This indicates a lower risk of arachnoiditis, a serious complication associated with some contrast agents (Haughton & Ho, 1980).
Comparative Neurotoxicity Study : A study comparing the neurotoxicity of various contrast media, including Ioglunide, found differences in their effects on electroencephalographic activity and seizure activity in rabbits. This study provides valuable information for choosing the least neurotoxic contrast agent for specific neuroradiological procedures (Caillé, Gioux, Arné, & Paty, 1983).
Clinical Use in Myelography : Ioglunide has been mentioned as one of the nonionogenic X-ray contrast agents used for clinical myelography, marking a new stage in the development of X-ray contrast methods (Sviridov, 1988).
Safety And Hazards
Ioglunide appears to represent a marked advance in neuroradiology in providing for the comfort of patients and the safety of the radiological procedures . After 126 myelographies or cisternographies with Ioglunide, routine electroencephalograms (EEG) and brain potential frequency analyses were performed in 109 and 73 patients, respectively. EEG changes were noted in 3.7% of subjects. Moderate meningeal signs were present in 16% of subjects. No severe adverse reactions (psychoorganic syndrome, asterixis, or hallucination) were observed .
properties
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024027 | |
Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ioglunide | |
CAS RN |
56562-79-9 | |
Record name | Ioglunide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOGLUNIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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